molecular formula C8H16N2O B1281082 1-(4-(Aminomethyl)piperidin-1-yl)ethanone CAS No. 77445-06-8

1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Cat. No. B1281082
CAS RN: 77445-06-8
M. Wt: 156.23 g/mol
InChI Key: NHULDSLAXOHLGR-UHFFFAOYSA-N
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Description

“1-(4-(Aminomethyl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C8H16N2O . It is also known as "Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-, ethanedioate (2:1)" .


Synthesis Analysis

The synthesis of piperidin-4-one derivatives, which are structurally similar to “1-(4-(Aminomethyl)piperidin-1-yl)ethanone”, has been reported in the literature . These compounds were synthesized via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The excellent selectivity of alkyl migration was attributed to the neighboring group participation of 2-bromoethyl .


Molecular Structure Analysis

The molecular structure of “1-(4-(Aminomethyl)piperidin-1-yl)ethanone” can be represented by the InChI code: 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-(Aminomethyl)piperidin-1-yl)ethanone” have not been reported, related compounds have been studied. For instance, electrochemically generated p-quinone imine participates in a Michael addition reaction with 2-SH-benzazoles leading to the disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(Aminomethyl)piperidin-1-yl)ethanone” include a molecular weight of 156.23 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 192.1029409 g/mol . The compound has a topological polar surface area of 46.3 Ų .

Scientific Research Applications

Synthesis and Characterization

  • 1-(4-(Aminomethyl)piperidin-1-yl)ethanone derivatives have been synthesized using a click chemistry approach, characterized by IR, NMR, and MS studies, and evaluated for thermal stability using TGA and DSC techniques. These compounds have shown potential for biological applications due to their pharmacokinetic nature, confirmed through binding analysis with human serum albumin and molecular docking studies (Govindhan et al., 2017).

Antibacterial Activity

  • Piperidine derivatives, including 1-(4-(piperidin-1-yl)phenyl)ethanone, have been synthesized and exhibited notable antibacterial activity. Their structures were established through spectral data, highlighting their potential as effective antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-Bonding Analysis

  • Compounds like 1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone have been studied for their hydrogen-bonding patterns. These studies have provided insights into the molecular interactions within their crystal structures, facilitating a deeper understanding of their chemical properties (Balderson, Fernandes, Michael, & Perry, 2007).

Antimicrobial and Antitumor Activities

  • Novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives have been synthesized and evaluated for their antimicrobial activity. Some compounds have shown promising activity, potentially leading to new lead molecules in antimicrobial therapy (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
  • Piperazine-based tertiary amino alcohols derived from aminomethylation of 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones have been synthesized and assessed for their antitumor activity, particularly in affecting tumor DNA methylation processes (Hakobyan et al., 2020).

Wound-Healing Potential

  • 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives have demonstrated significant in vivo wound-healing activity, with certain compounds showing increased tensile strength in wounds and enhanced collagenation, suggesting their potential in wound care applications (Vinaya et al., 2009).

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHULDSLAXOHLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506897
Record name 1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Aminomethyl)piperidin-1-yl)ethanone

CAS RN

77445-06-8
Record name 1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one
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